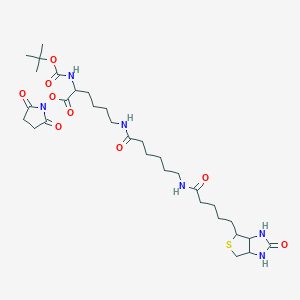

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysine N-Hydroxysuccinimide Ester

CAS No.:

Cat. No.: VC18374150

Molecular Formula: C31H50N6O9S

Molecular Weight: 682.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H50N6O9S |

|---|---|

| Molecular Weight | 682.8 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate |

| Standard InChI | InChI=1S/C31H50N6O9S/c1-31(2,3)45-30(44)35-20(28(42)46-37-25(40)15-16-26(37)41)11-8-10-18-33-23(38)13-5-4-9-17-32-24(39)14-7-6-12-22-27-21(19-47-22)34-29(43)36-27/h20-22,27H,4-19H2,1-3H3,(H,32,39)(H,33,38)(H,35,44)(H2,34,36,43) |

| Standard InChI Key | FIYZGAUPFFOJCA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)ON3C(=O)CCC3=O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a lysine residue modified at two amino groups:

-

N2 position: Protected by a tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions during synthesis .

-

N6 position: Conjugated to biotin via a 6-N-caproylamido linker, introducing a spacer that enhances steric flexibility .

-

N-Hydroxysuccinimide (NHS) ester: A reactive group facilitating covalent bonding with primary amines (e.g., lysine ε-amino groups in proteins) .

The molecular formula is C31H50N6O9S, with a molecular weight of 682.8 g/mol .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 102910-27-0 | |

| Molecular Weight | 682.8 g/mol | |

| Melting Point | 95–98°C (precursor compound) | |

| Solubility | DMF, methanol, aqueous buffers | |

| Storage Conditions | -20°C, desiccated |

Synthesis and Analytical Characterization

Synthetic Pathway

The synthesis involves three critical steps:

-

Boc Protection: The α-amino group of lysine is blocked using di-tert-butyl dicarbonate under basic conditions .

-

Biotin-Caproylamido Conjugation: Biotin is attached to the ε-amino group via a caproic acid linker using carbodiimide coupling .

-

NHS Ester Activation: The carboxyl group is activated with N-hydroxysuccinimide, forming the final reactive ester .

Quality Control

-

Analytical Methods:

Mechanism of Bioconjugation

The NHS ester reacts selectively with primary amines (e.g., lysine side chains) under mild alkaline conditions (pH 7.5–9.0), forming stable amide bonds. The reaction proceeds via nucleophilic attack, releasing N-hydroxysuccinimide as a byproduct . Post-conjugation, the Boc group is removed using trifluoroacetic acid, exposing the α-amino group for further modifications .

Key Reaction:

Applications in Biochemical Research

Protein Labeling and Detection

-

Affinity Purification: Biotinylated proteins bind to streptavidin-coated resins, enabling single-step purification .

-

Immunoassays: Biotin-streptavidin interactions amplify signals in ELISA and Western blotting .

Crosslinking Studies

The caproylamido spacer minimizes steric hindrance, making the compound ideal for studying protein-protein interactions .

Table 2: Biotinylation Reagents Comparison

| Reagent | Spacer Length | Reactive Group | Applications |

|---|---|---|---|

| Sulfo-NHS-LC-Biotin | 22.4 Å | NHS ester | Cell surface labeling |

| Biotin-amidohexanoic acid NHS ester | 16.1 Å | NHS ester | General protein biotinylation |

| This compound | 14.3 Å | NHS ester | High-specificity assays |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume